2-[(3-Chlorophenyl)sulfonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chlorophenyl)sulfonyl]pyridine is an organic compound with the molecular formula C11H8ClNO2S It is a derivative of pyridine, where a sulfonyl group is attached to the 2-position of the pyridine ring, and a 3-chlorophenyl group is attached to the sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)sulfonyl]pyridine typically involves the reaction of 3-chlorobenzenesulfonyl chloride with pyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)sulfonyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents and conditions used.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the chlorine atom on the phenyl ring.
Oxidation and Reduction Reactions: Sulfides or sulfones, depending on the reaction conditions.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
2-[(3-Chlorophenyl)sulfonyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)sulfonyl]pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyridine ring can participate in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chlorophenyl)sulfonyl]pyridine: Similar structure but with the chlorine atom in the 4-position of the phenyl ring.
2-[(3-Bromophenyl)sulfonyl]pyridine: Similar structure but with a bromine atom instead of chlorine.
2-[(3-Methylphenyl)sulfonyl]pyridine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-[(3-Chlorophenyl)sulfonyl]pyridine is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interactions with biological targets. The presence of the sulfonyl group also imparts specific chemical properties, such as increased polarity and the ability to form strong hydrogen bonds.
Properties
CAS No. |
950693-97-7 |
---|---|
Molecular Formula |
C11H8ClNO2S |
Molecular Weight |
253.71 g/mol |
IUPAC Name |
2-(3-chlorophenyl)sulfonylpyridine |
InChI |
InChI=1S/C11H8ClNO2S/c12-9-4-3-5-10(8-9)16(14,15)11-6-1-2-7-13-11/h1-8H |
InChI Key |
VTQGAKQFLQTPJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.